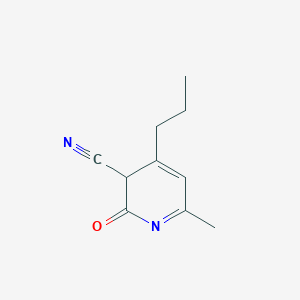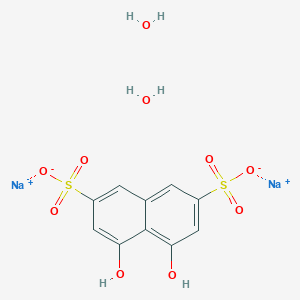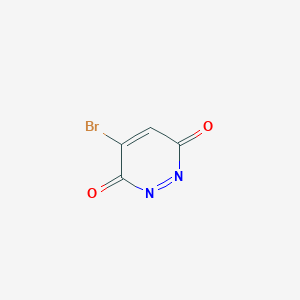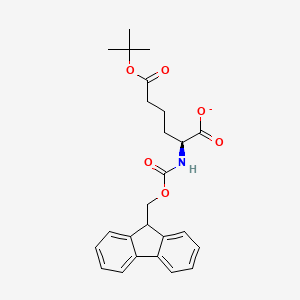
Fmoc-Aad(otBu)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Aad(otBu)-OH is a compound used in peptide synthesis. It is a derivative of amino acids, specifically designed for use in solid-phase peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (otBu) group at the side chain. These protecting groups are essential for preventing unwanted reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Aad(otBu)-OH typically involves the protection of the amino acid’s functional groups. The amino group is protected with the Fmoc group, while the side chain is protected with the otBu group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, allowing for the production of large quantities of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Aad(otBu)-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Formation of peptide bonds using coupling reagents.
Cleavage: Removal of the otBu group using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: HBTU and DIPEA in DMF.
Cleavage: TFA in the presence of scavengers like water and triisopropylsilane (TIS) .
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions. The deprotected amino acid can further react to form longer peptide chains.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Aad(otBu)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of specific amino acids into peptide chains, enabling the study of protein structure and function.
Biology
In biological research, peptides synthesized using this compound can be used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine
Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics and food additives .
Wirkmechanismus
The mechanism of action of Fmoc-Aad(otBu)-OH involves its incorporation into peptide chains during solid-phase synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions, while the otBu group protects the side chain. These protecting groups are removed at specific stages to allow for the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(otBu)-OH: Similar protecting groups but different side chain.
Fmoc-Orn(otBu)-OH: Similar protecting groups but different side chain.
Fmoc-His(Trt)-OH: Different side chain protection.
Uniqueness
Fmoc-Aad(otBu)-OH is unique due to its specific side chain protection, which allows for selective reactions during peptide synthesis. This makes it particularly useful for synthesizing peptides with specific functional groups .
Eigenschaften
Molekularformel |
C25H28NO6- |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoate |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-8-13-21(23(28)29)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,28,29)/p-1/t21-/m0/s1 |
InChI-Schlüssel |
FFLAQPKWVSSKJC-NRFANRHFSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)CCC[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3S,8R,9S,10R,13S,14S)-3-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]benzimidazole](/img/structure/B12364671.png)
![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, 5-(phenylmethyl) ester](/img/structure/B12364672.png)
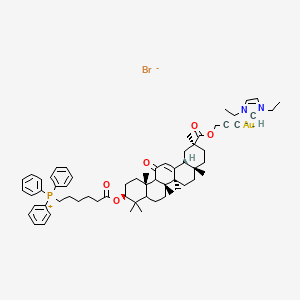
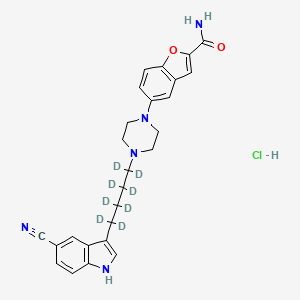
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoate](/img/structure/B12364679.png)
![3'-Methylidene-1-[3-(4'-methylidene-2,5'-dioxospiro[indole-3,2'-oxolane]-1-yl)propyl]spiro[indole-3,5'-oxolane]-2,2'-dione](/img/structure/B12364686.png)
![Pyrrolo[3,4-C]pyrazole-3,5(1H)-dicarboxylic acid, 4,6-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12364690.png)
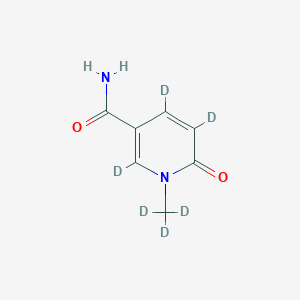
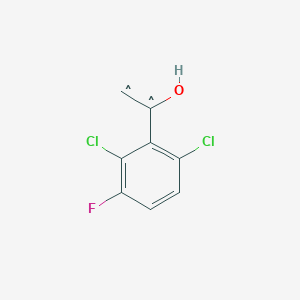
![4-{6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3(4H)-yl}benzoic acid](/img/structure/B12364713.png)

